1-((R)-3-Iodo-piperidin-1-yl)-ethanone
Description
Significance of Stereodefined N-Acyl Iodopiperidines in Complex Chemical Scaffold Construction
Stereodefined N-acyl iodopiperidines, such as 1-((R)-3-Iodo-piperidin-1-yl)-ethanone, are highly valuable synthetic intermediates. The N-acyl group, in this case, an acetyl group, modulates the chemical properties of the piperidine (B6355638) nitrogen, influencing its nucleophilicity and conformational preferences. This modification can be crucial for directing subsequent chemical transformations and for mimicking peptide bonds in peptidomimetic drug design.
The true synthetic power of this molecule, however, lies in the stereochemically defined iodo-substituent at the C3 position. The carbon-iodine bond is a versatile functional handle that can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, well-established cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The ability to introduce new substituents at a specific, stereochemically defined position on the piperidine ring allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The (R)-configuration at the C3 position dictates a specific spatial orientation for these introduced groups, which can be essential for optimal interaction with a biological target.
Academic Challenges in Accessing this compound with High Stereochemical Purity
Despite its synthetic utility, the preparation of this compound with high stereochemical purity is a formidable challenge for synthetic organic chemists. These challenges can be broadly categorized into two main areas: the enantioselective synthesis of the chiral piperidine core and the stereocontrolled introduction of the iodine atom.
The subsequent introduction of the iodine atom poses further stereochemical hurdles. Direct electrophilic iodination of an N-acetylpiperidine ring can lead to a mixture of regioisomers and is generally not stereoselective. If one starts with a pre-functionalized chiral piperidine, such as (R)-3-hydroxypiperidine, the conversion of the hydroxyl group to an iodide must proceed with high stereochemical fidelity, either through retention or, more commonly, inversion of configuration (e.g., via an Appel or Mitsunobu reaction with an iodine source). Any loss of stereochemical integrity during this step will result in a racemic or diastereomeric mixture of the final product.
The interplay between the N-acyl group and the piperidine ring conformation can also influence the reactivity and stereoselectivity of the iodination step. The N-acetyl group can adopt different orientations relative to the ring, which can affect the accessibility of the C3 position to the iodinating reagent.
To illustrate the challenges, the following table summarizes potential synthetic routes to chiral 3-substituted piperidines, which are precursors to the target molecule, highlighting the typical challenges encountered.
| Synthetic Approach | Description | Typical Challenges |
| Chiral Resolution | Separation of a racemic mixture of 3-iodopiperidine (B59508) or a precursor using a chiral resolving agent. | Maximum 50% yield for the desired enantiomer, requires a suitable and often expensive resolving agent, can be laborious. chemspider.comresearchgate.net |
| Asymmetric Synthesis | Building the chiral piperidine ring from achiral starting materials using a chiral catalyst or auxiliary. | Catalyst development can be challenging, optimization of reaction conditions is often required, substrate scope can be limited. nih.gov |
| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule, such as an amino acid, that already contains the desired stereocenter. | Limited availability of suitable starting materials, may require lengthy synthetic sequences. |
| Stereospecific Substitution | Conversion of a chiral precursor, such as (R)-3-hydroxypiperidine, to (R)-3-iodopiperidine. | Requires reaction conditions that proceed with high stereochemical control (inversion or retention), potential for side reactions and racemization. |
The final N-acetylation of the chiral 3-iodopiperidine is generally a straightforward transformation. However, ensuring that no racemization occurs during this step, particularly if the preceding steps did not yield a perfectly enantiopure intermediate, is crucial for obtaining the final product with the required high stereochemical purity.
Structure
3D Structure
Properties
IUPAC Name |
1-[(3R)-3-iodopiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12INO/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSKHASSNNUWAF-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H](C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701276649 | |
| Record name | Ethanone, 1-[(3R)-3-iodo-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353994-67-8 | |
| Record name | Ethanone, 1-[(3R)-3-iodo-1-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353994-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[(3R)-3-iodo-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving 1 R 3 Iodo Piperidin 1 Yl Ethanone
Elucidation of Reaction Pathways for its Formation
The synthesis of enantiomerically pure 1-((R)-3-Iodo-piperidin-1-yl)-ethanone requires a carefully designed strategy to control the stereochemistry at the C3 position. Plausible synthetic routes could involve either the stereoselective iodination of a pre-formed piperidine (B6355638) ring or the cyclization of a chiral acyclic precursor where the stereocenter is already established. One common approach involves the use of chiral pool starting materials or the application of asymmetric catalysis.
For instance, a potential pathway could start from a chiral amino alcohol, which undergoes cyclization to form the piperidine ring. Subsequent functional group manipulation would then introduce the iodine atom. Alternatively, methods such as enantioselective cyclization of prochiral substrates, catalyzed by transition metals, offer a direct route to the chiral piperidine core. mdpi.com
The key to achieving high enantioselectivity in the formation of the (R)-isomer lies in the energetic differentiation of the diastereomeric transition states leading to the (R) and (S) products. In a catalyzed reaction, the chiral catalyst or ligand coordinates with the substrate to create a chiral environment. This forces the reaction to proceed through a specific, lower-energy transition state.
Consider a hypothetical enantioselective iodocyclization reaction. The transition state would involve the formation of a cyclic iodonium (B1229267) ion intermediate. The facial selectivity of the nucleophilic attack by the nitrogen atom, which closes the ring, is dictated by the steric and electronic properties of the chiral catalyst complexed to the substrate. The transition state that minimizes steric clashes and maximizes favorable electronic interactions will be favored, leading to the desired (R)-product. Computational studies, often employing Density Functional Theory (DFT), are instrumental in modeling these transition states and predicting the stereochemical outcome.
Illustrative Transition State Energy Data This table presents hypothetical calculated energy values for the key transition states in a proposed stereoselective iodocyclization, illustrating the energetic preference for the (R)-product.
| Transition State | Catalyst System | Calculated Relative Energy (kcal/mol) | Predicted Major Isomer |
| TS-(R) | Chiral Lewis Acid A | 0.0 | (R) |
| TS-(S) | Chiral Lewis Acid A | +2.5 | |
| TS-(R) | Chiral Brønsted Acid B | +0.8 | (R) |
| TS-(S) | Chiral Brønsted Acid B | +1.9 |
Role of Key Intermediates in Overall Reaction Control
Key intermediates play a pivotal role in directing the course of the reaction and determining the final product's structure and stereochemistry. In the synthesis of functionalized piperidines, various intermediates can be strategically employed. researchgate.net For example, in a pathway involving the ring-opening of a chiral N-acetylated aziridine (B145994) with an iodide source, the reaction would proceed through a highly strained aziridinium (B1262131) ion intermediate. nih.gov The regioselectivity of the iodide attack is governed by electronic and steric factors, typically occurring at the least substituted carbon, thereby establishing the 3-iodo substitution pattern.
Another critical intermediate could be a resonance-stabilized Criegee intermediate in reactions involving ozonolysis, where an iodine-atom adduct can play a role in the synthesis. rsc.org In cyclization reactions, such as aza-Heck cyclizations, palladium-complexed intermediates are formed, and their stability and subsequent reaction pathway determine the ring size and stereochemistry of the resulting piperidine. mdpi.com The control over the lifetime and reactivity of these intermediates is fundamental to achieving a high yield of the desired this compound.
Reactivity of the C-I Bond in Stereodefined Piperidines
The carbon-iodine bond in this compound is the molecule's most reactive site for transformations. Iodine is an excellent leaving group, making the C3 carbon susceptible to attack by a wide range of nucleophiles. The stereodefined nature of this center adds a layer of complexity and opportunity, allowing for the synthesis of other stereochemically pure piperidine derivatives.
The transformations of the iodine moiety can proceed through several stereospecific pathways, most notably bimolecular nucleophilic substitution (Sₙ2) reactions. An Sₙ2 reaction at the C3 carbon will occur with a complete inversion of stereochemistry. This provides a reliable method for converting the (R)-iodo-piperidine into a diverse array of (S)-substituted piperidines.
Sₙ2 Reaction: Attack by nucleophiles such as azides, cyanides, or thiolates would lead to the corresponding (S)-3-azido, (S)-3-cyano, or (S)-3-thioalkyl piperidine derivatives. The stereochemical outcome is highly predictable.
Neighboring Group Participation (NGP): The N-acetyl group, specifically the carbonyl oxygen, could potentially act as an internal nucleophile. This participation could lead to the formation of a bicyclic oxazolinium ion intermediate, which would then be opened by an external nucleophile. This two-step process would result in the net retention of configuration at the C3 center, yielding an (R)-substituted product. The propensity for NGP versus a direct Sₙ2 pathway depends on the reaction conditions and the nature of the external nucleophile.
Illustrative Product Distribution in Substitution Reactions This table provides a hypothetical overview of the stereochemical outcomes for reactions with different nucleophiles, highlighting the competition between Sₙ2 and NGP pathways.
| Nucleophile (Nu⁻) | Solvent | Predominant Pathway | Major Product Stereochemistry |
| N₃⁻ | DMF | Sₙ2 | (S) |
| CH₃COO⁻ | Acetic Acid | NGP | (R) |
| CN⁻ | DMSO | Sₙ2 | (S) |
| RS⁻ | Ethanol | Sₙ2 | (S) |
Influence of Piperidine Ring Conformation on C-I Reactivity and Selectivity
The reactivity of cyclic compounds is profoundly influenced by their conformation. slideshare.net The piperidine ring in this compound exists predominantly in a chair conformation to minimize torsional and steric strain. In this conformation, the iodine atom at C3 can occupy either an axial or an equatorial position. The conformational equilibrium between these two forms is a critical determinant of the C-I bond's reactivity. researchgate.net
The N-acetyl group introduces a degree of rotational restriction around the C-N bond and can influence the ring's conformational preference. The equilibrium between the axial-iodo and equatorial-iodo conformers will impact reaction rates and product distributions.
Axial C-I Bond: An axial iodine atom is generally more sterically hindered to attack by external nucleophiles in Sₙ2 reactions. However, it is perfectly positioned for anti-periplanar elimination (E2) if there is an axial proton at C2 or C4. This specific geometric arrangement is required for the concerted E2 mechanism to occur efficiently.
Equatorial C-I Bond: An equatorial iodine atom is more sterically accessible for Sₙ2 reactions, often leading to faster substitution rates compared to its axial counterpart. slideshare.net Conversely, E2 elimination from an equatorial position is generally disfavored because a stable anti-periplanar arrangement with an adjacent axial proton cannot be achieved without ring distortion.
The choice of solvent and base can influence the conformational equilibrium and thus shift the selectivity between substitution and elimination. For example, a bulky, non-nucleophilic base would favor E2 elimination, provided the C-I bond can adopt an axial orientation. Research has shown that installing specific groups on the piperidine ring can lock it into a single, preferred chair conformation, which in turn dictates the reactivity. acs.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (S)-3-azido-1-acetylpiperidine |
| (S)-3-cyano-1-acetylpiperidine |
| (S)-3-thioalkyl-1-acetylpiperidine |
Computational and Theoretical Studies on 1 R 3 Iodo Piperidin 1 Yl Ethanone
Conformational Analysis and Energy Landscapes
The conformational flexibility of the piperidine (B6355638) ring is a critical determinant of a molecule's three-dimensional shape and, consequently, its interactions with biological systems or other chemical entities. For N-acylpiperidines like 1-((R)-3-Iodo-piperidin-1-yl)-ethanone, the analysis involves the interplay between the ring's puckering and the orientation of its substituents.
The piperidine ring in this compound predominantly adopts a chair conformation, which is significantly more stable than boat or twist-boat forms. Within the chair conformation, the key variables are the orientations of the iodo group at the C3 position and the acetyl group on the nitrogen atom.
Piperidine Ring: The six-membered ring exists in a dynamic equilibrium between two chair conformers. However, due to the presence of substituents, these two chairs are not energetically equivalent. Computational studies on N-acylpiperidines show that the energy barrier to ring inversion is influenced by the nature of the N-substituent. acs.orgnih.gov The N-acetyl group introduces partial double-bond character to the C-N bond due to amide resonance, which flattens the geometry around the nitrogen atom. nih.gov
Iodo Group Orientation: The iodine atom at the C3 position can occupy either an axial or an equatorial position. The relative stability of these two orientations is governed by a balance of steric and electronic effects.
Axial Position: Places the large iodine atom in proximity to the axial hydrogens at the C1 and C5 positions, leading to 1,3-diaxial steric strain.
Equatorial Position: Generally, this position is sterically favored for large substituents as it minimizes unfavorable steric interactions.
Computational methods, particularly Density Functional Theory (DFT), are used to predict the relative energies of different conformers and thus determine the most stable structures. researchgate.net For substituted piperidines, the preference for equatorial substitution is a general rule to minimize steric hindrance.
In the case of this compound, the chair conformer with the C3-iodo group in the equatorial position is predicted to be the most stable ground-state conformation. The energy difference (ΔG) between the equatorial and axial conformers is a key parameter. While specific data for this molecule is unavailable, values for related 3-substituted piperidines can provide an estimate. The large size of the iodine atom would lead to a significant energetic penalty for the axial conformer.
| Conformer | Iodo Group Orientation | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Chair 1 | Equatorial | 0.00 | >95% |
| Chair 2 | Axial | ~2.5 - 3.5 | <5% |
| Twist-Boat | N/A | ~4.0 - 5.5 | <1% |
This table is illustrative, based on general principles and data from analogous substituted cyclohexanes and piperidines. The energy penalty for an axial iodine is substantial, ensuring the equatorial conformer is dominant.
Electronic Structure and Reactivity Modeling
The electronic properties of the molecule, governed by the distribution of electrons in molecular orbitals, dictate its reactivity.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
HOMO (Highest Occupied Molecular Orbital): This orbital represents the site of electron donation, making it susceptible to attack by electrophiles. For this compound, the HOMO is expected to have significant contributions from the non-bonding p-orbitals of the nitrogen and iodine atoms. The lone pairs on these heteroatoms are the most available electrons for reaction.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary site for accepting electrons and is attacked by nucleophiles. Computational models predict that the LUMO will be predominantly localized along the Carbon-Iodine bond, specifically in the antibonding σ*C-I orbital. This distribution indicates that the C-I bond is the most likely site for nucleophilic attack or reductive cleavage. researchgate.net
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity.
| Orbital | Predicted Energy (eV) | Primary Atomic Contribution | Predicted Role in Reactivity |
|---|---|---|---|
| HOMO | ~ -8.5 to -9.5 | Nitrogen (n), Iodine (n) | Site of electrophilic attack, electron donation |
| LUMO | ~ +0.5 to +1.5 | Carbon (σ), Iodine (σ) | Site of nucleophilic attack, electron acceptance |
| HOMO-LUMO Gap | ~ 9.0 to 11.0 | N/A | Indicator of chemical stability |
Note: These energy values are typical estimates from DFT calculations on similar haloalkanes and amines.
Quantum mechanical calculations provide a detailed understanding of bond-breaking processes. The C-I bond is the weakest covalent bond in the molecule (bond dissociation energy ~200-230 kJ/mol) and is therefore a key reactive center.
Calculations show that the promotion of an electron into the σ*C-I orbital (the LUMO) significantly weakens the bond, leading to its cleavage. This can be initiated by:
Photochemical Excitation: Absorption of UV light can directly promote an electron from a non-bonding orbital (like that on iodine) to the σ*C-I orbital, causing homolytic cleavage to form a carbon-centered radical and an iodine radical.
Reductive Cleavage: Transfer of an electron from a reducing agent (nucleophile or electrode) into the LUMO can initiate heterolytic cleavage, resulting in an iodide anion and a piperidine-based radical or anion.
Theoretical models can map the potential energy surface for the C-I bond dissociation, identifying the transition state and energy barrier for the cleavage process, which is fundamental to understanding its reactivity in synthetic or biological contexts.
Chiral Recognition and Discrimination Mechanisms
The compound exists as a specific (R)-enantiomer. The computational study of how this enantiomer is recognized and discriminated from its (S)-counterpart is crucial, particularly in the context of chiral chromatography. nih.govrsc.org
Chiral recognition relies on the formation of transient diastereomeric complexes between the analyte (the enantiomers) and a chiral selector, which is typically the stationary phase in an HPLC column. nih.govsigmaaldrich.com For discrimination to occur, there must be at least a three-point interaction between the chiral selector and the analyte, based on a combination of attractive and repulsive forces. sigmaaldrich.com
For this compound, the key structural features for chiral interaction are:
The chiral center at C3.
The N-acetyl group , which can act as a hydrogen bond acceptor (at the carbonyl oxygen) and has a distinct dipole moment.
The iodo group , a large, polarizable substituent.
The piperidine nitrogen , which also contributes to the molecule's polarity.
Computational docking simulations can model the interaction of the (R) and (S) enantiomers with a known chiral stationary phase (e.g., a polysaccharide-based phase). These models would reveal differences in the stability of the diastereomeric complexes. For example, the (R)-enantiomer might fit more snugly into a chiral cavity of the selector, allowing for stronger hydrogen bonding and π-π interactions, while the (S)-enantiomer might experience steric repulsion. This difference in interaction energy (ΔΔG) is responsible for the differential retention times observed in chiral chromatography. nih.gov
Theoretical Models for Enantioselective Interactions and Derivatization
The enantioselective interactions of chiral molecules are fundamentally rooted in the three-dimensional arrangement of their atoms. Theoretical models aim to explain and predict the differential binding of enantiomers to a chiral environment, such as a protein receptor or an enzyme's active site. For this compound, the key stereocenter at the C3 position of the piperidine ring dictates its spatial configuration and, consequently, its interaction profile.
Molecular Docking and Binding Site Analysis: A primary computational technique to model enantioselective interactions is molecular docking. This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. In the case of this compound, docking simulations would be performed with a relevant biological target. The (R)-enantiomer and its corresponding (S)-enantiomer would be docked into the active site of the target protein. The software would then calculate the binding energy for each enantiomer, with a lower binding energy typically indicating a more favorable interaction. The difference in binding energies between the two enantiomers provides a quantitative measure of the predicted enantioselectivity. These studies often reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the iodine atom), that contribute to the stability of the ligand-receptor complex.
Quantum Mechanics/Molecular Mechanics (QM/MM): For a more refined understanding of the interactions, hybrid QM/MM methods can be employed. These approaches treat the ligand and the immediate residues of the receptor's active site with high-level quantum mechanics, which can accurately model electronic effects, while the rest of the protein is treated with more computationally efficient molecular mechanics. This level of theory is particularly useful for studying reactions or interactions where bond breaking or forming occurs, or where charge transfer is significant.
Conformational Analysis: The piperidine ring is not planar and can adopt several low-energy conformations, primarily chair and boat forms. The substituents on the ring, in this case, the iodo group at C3 and the acetyl group at the nitrogen, will influence the conformational preference. Computational methods, such as molecular dynamics (MD) simulations and potential energy surface scans, are used to explore the conformational landscape of this compound. Understanding the predominant conformation is critical, as it dictates the spatial presentation of the key functional groups for interaction with a binding partner. For instance, the axial or equatorial position of the iodo group in the dominant chair conformation would significantly impact its steric and electronic interactions within a binding pocket.
Theoretical Models for Derivatization: Computational studies are instrumental in guiding the derivatization of a lead compound to improve its properties. For this compound, theoretical models can be used to predict how modifications to its structure would affect its binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a set of derivatives of this compound with known activities, a QSAR model could be developed. This model could then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts. Descriptors used in such models would include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and hydrophobic parameters (e.g., logP).
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are rigorous computational methods used to calculate the relative binding free energies of a series of related ligands. For example, FEP could be used to predict the change in binding affinity when the iodo group at the C3 position is replaced with another halogen or a different functional group. These calculations can provide valuable insights into the energetic contributions of specific structural modifications, aiding in the rational design of more potent analogs.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry, particularly atom economy, emphasize the design of synthetic processes that maximize the incorporation of all materials used in the process into the final product. Future research should prioritize the development of such efficient routes to 1-((R)-3-Iodo-piperidin-1-yl)-ethanone.
Current synthetic approaches to chiral piperidines often involve multi-step sequences that may generate significant waste. rsc.org More atom-economical methods, such as one-pot multicomponent reactions, could offer a greener alternative. epa.gov For instance, a potential strategy could involve an iodine-catalyzed reaction that brings together simpler, readily available precursors in a single, efficient step. rsc.org The use of molecular iodine as a catalyst is particularly appealing due to its low cost and reduced environmental impact compared to many metal-based catalysts. rsc.org
Furthermore, exploring reagentless approaches, which have demonstrated 100% atom economy in other contexts like the iodosulfenylation of alkynes, could provide a groundbreaking methodology for the synthesis of iodinated piperidines. rsc.org Such methods, if successfully adapted, would significantly reduce the generation of byproducts and simplify purification processes.
Table 1: Comparison of Potential Synthetic Approaches
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Multicomponent Reactions | High atom and step economy, reduced waste. epa.gov | Achieving high enantioselectivity for the (R)-isomer. |
| Iodine-Catalyzed Synthesis | Use of an inexpensive and greener catalyst. rsc.org | Optimization of reaction conditions for the specific substrate. |
| Reagentless Synthesis | Maximizes atom economy, minimizes waste. rsc.org | Requires careful design of starting materials for efficient reaction. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The iodine atom in this compound is a key functional handle that opens the door to a wide array of chemical transformations. While standard cross-coupling reactions are a logical starting point, future research should delve into more unconventional reactivity to generate novel molecular architectures.
One promising avenue is the exploration of "halogen-dance" reactions, which involve the base-mediated intramolecular migration of a halogen atom. This could potentially lead to the formation of other regioisomers of iodinated piperidines, which are not easily accessible through direct synthesis. ambeed.com
Additionally, the use of hypervalent iodine chemistry could unlock new reactivity pathways. nih.gov By oxidizing the iodine atom, it can be transformed into a highly reactive species capable of participating in a variety of coupling reactions, potentially under milder conditions than traditional metal-catalyzed methods. This approach aligns with the principles of green chemistry by avoiding the use of heavy metals. nih.gov
Advanced Spectroscopic Characterization Methodologies (beyond routine identification)
While standard techniques like NMR and mass spectrometry are sufficient for basic structural confirmation, a deeper understanding of the conformational dynamics and subtle stereoelectronic effects in this compound requires more advanced spectroscopic methods.
Future studies could employ techniques such as Vibrational Circular Dichroism (VCD) or Raman Optical Activity (ROA) to provide detailed information about the molecule's absolute configuration and solution-phase conformation. These techniques are particularly powerful for chiral molecules where subtle differences in stereochemistry can have profound effects on biological activity.
Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to probe the spatial relationships between different protons in the molecule, providing insights into the preferred conformation of the piperidine (B6355638) ring.
Methodological Enhancements in Chiral Analysis for Iodo-Piperidine Derivatives
The development of robust and efficient methods for the chiral analysis of this compound and related compounds is crucial for ensuring enantiopurity, a critical factor in the development of chiral drugs.
Future research should focus on the development of specialized chiral stationary phases for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) that are specifically designed for the separation of halogenated piperidine derivatives. nih.gov While general chiral columns exist, tailored solutions could offer superior resolution and shorter analysis times.
Capillary electrophoresis (CE) presents another powerful tool for chiral separations. nih.gov The use of various cyclodextrin (B1172386) derivatives as chiral selectors in CE has proven effective for a wide range of chiral compounds and could be optimized for the analysis of iodo-piperidine enantiomers. nih.gov Investigating different types of cyclodextrins and their interactions with the analyte could lead to highly efficient and reliable analytical methods.
Table 2: Advanced Analytical Techniques for Chiral Analysis
| Technique | Principle | Potential Application for this compound |
| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase. nih.gov | Baseline separation of (R)- and (S)-enantiomers for quality control. |
| Capillary Electrophoresis (CE) | Differential migration in the presence of a chiral selector. nih.gov | High-efficiency separation and determination of enantiomeric excess. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Unambiguous determination of absolute configuration in solution. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
